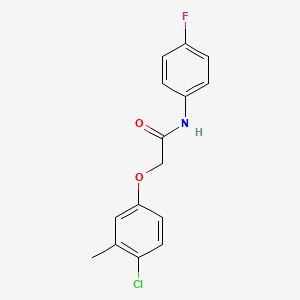

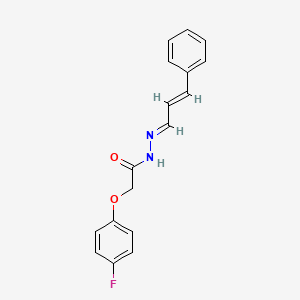

![molecular formula C19H18N2OS B5542071 4-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5542071.png)

4-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide is a complex organic molecule that likely shares characteristics with benzamide derivatives and thiazolyl compounds. These classes of compounds are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions and the use of catalysts like CuI for the formation of the benzamide and thiazolyl frameworks. For instance, Goel et al. (2017) described a synthesis method for N-(4-methylbenzyl)benzamide using CuI as a catalyst, which might be relevant for synthesizing similar compounds (Goel et al., 2017).

Molecular Structure Analysis

Detailed molecular structure analysis can be performed using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of related benzamide compounds has been determined, revealing the presence of intermolecular hydrogen bonds and weak C—H⋯π interactions, contributing to the stability and morphology of the crystals (Goel et al., 2017).

Chemical Reactions and Properties

The reactivity of benzamide and thiazolyl derivatives can vary significantly depending on the substituents and the structure of the compound. For example, Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, indicating that small changes in the molecular structure can dramatically affect the compound's properties and interactions (Yadav & Ballabh, 2020).

Physical Properties Analysis

The physical properties of such compounds, including their melting points, solubility, and crystalline structure, are crucial for their practical application. The work by Goel et al. (2017) on N-(4-methylbenzyl)benzamide provides insights into these aspects, demonstrating the multifunctional potential of these crystals in optical and piezoelectric applications (Goel et al., 2017).

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds, stability under various conditions, and the potential for forming supramolecular structures, are essential for understanding the utility and application of these compounds. The study by Yadav and Ballabh (2020) on the gelation behavior of benzamide derivatives with thiazolyl groups highlights the significance of non-covalent interactions in determining the chemical properties of these compounds (Yadav & Ballabh, 2020).

Applications De Recherche Scientifique

Synthesis and Characterization

A study by Goel et al. (2017) discusses a versatile approach for the synthesis of N-(4-methylbenzyl)benzamide using CuI as a catalyst. The crystal structure of the synthesized compound was determined using single-crystal X-ray diffraction, revealing its potential as a candidate for multifunctional optical and piezoelectric crystals. This research also delves into the compound's physical properties, including thermal stability, mechanical strength, and optical properties, as well as its geometric modeling and Hirshfeld surface analysis (Goel et al., 2017).

Anticancer Activity

Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, starting from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides. These compounds showed moderate to excellent anticancer activity against four cancer cell lines, with some derivatives exhibiting higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Optical and Piezoelectric Properties

The study by Goel et al. further explores the compound's optical properties through linear optical spectroscopy, identifying its transmittance, optical band gap, and UV cutoff wavelength. The piezoelectric coefficient was measured, and the compound demonstrated a promising potential for applications in multifunctional optical and piezoelectric crystals due to its unique physical characteristics (Goel et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-13-6-8-16(9-7-13)18(22)21-19-20-12-17(23-19)11-15-5-3-4-14(2)10-15/h3-10,12H,11H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEWGHIIJKSQMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)

![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)

![(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)

![ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5542032.png)

![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)

![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)

![ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5542063.png)